molecular formula C9H5ClF3NO B189991 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole CAS No. 131337-75-2

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

Cat. No. B189991
M. Wt: 235.59 g/mol
InChI Key: PSLXDVMPZACQOM-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom).


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups and chloromethyl groups are often introduced into organic molecules using various methods . For instance, trifluoromethylation often involves the use of trifluoromethyl-containing reagents and transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 5-position .


Chemical Reactions Analysis

The trifluoromethyl group is known to be a key functional group in many pharmaceuticals and agrochemicals, and its introduction into organic molecules can significantly alter their reactivity . The chloromethyl group could potentially undergo nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .

Scientific Research Applications

  • Synthesis of 2-Trifluoromethyl Chromenes

    • Field : Organic Chemistry
    • Application : A new protocol for the synthesis of diversely substituted 2-trifluoromethyl chromenes has been developed .
    • Method : The process involves the cyclization reaction of o-isopropenylphenols with trifluoroacetic anhydride. This proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction .
    • Results : This methodology exhibits good functional group tolerance, and derivatization of the 2-trifluoromethyl chromene product resulted in other valuable scaffolds .
  • Trifluoromethyl Ketones

    • Field : Medicinal Chemistry
    • Application : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
    • Method : The article provides an in-depth discussion of the methods available for their synthesis .
    • Results : Two illustrative examples of their application as key intermediates in medicinal chemistry are provided .

Future Directions

The future research directions could involve exploring the potential applications of this compound in various fields, such as pharmaceuticals and agrochemicals, given the importance of trifluoromethyl groups in these areas .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLXDVMPZACQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

Synthesis routes and methods

Procedure details

2-Chloro-1,1,1-triethoxyethane (410 μL, 2.15 mmol) was added to a suspension of 2-amino-4-trifluoromethylphenol (370 mg, 1.79 mmol) in acetic acid (7 mL); during the addition the solution began to clear. The solution was heated at 120° C. (external temperature). After three hours the reaction mixture was cooled and the volatiles were removed under reduced pressure. Purification by silica gel chromatography, eluting with a gradient of 0 to 10% ethyl acetate in heptanes, gave 2-chloromethyl-5-trifluoromethyl-benzoxazole as a yellow oil (324 mg, 77%). (CI, m/z): [M+H]+ 236; 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.66-7.73 (m, 2H), 4.79 (s, 2H); 19F NMR (376 MHz, CDCl3): δ ppm −61.26 (s, 3F).
Quantity
410 μL
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Matsufuji, M Ikeda, A Naito, M Hirouchi… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery, optimization and structure–activity relationship of novel FATP1 inhibitors have been described. The detailed SAR studies of each moiety of the inhibitors combined with …
Number of citations: 14 www.sciencedirect.com

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